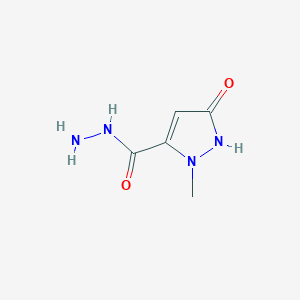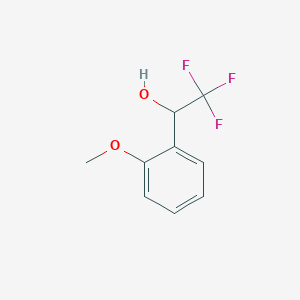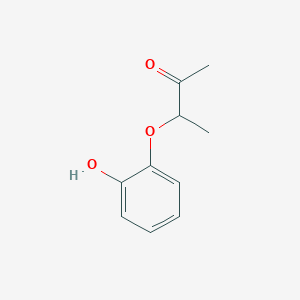
3-(2-羟基苯氧基)丁-2-酮
描述
3-(2-Hydroxyphenoxy)butan-2-one is a chemical compound with the molecular formula C10H12O3. It is a white crystalline powder with a melting point of 80-82°C. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学研究应用
3-(2-Hydroxyphenoxy)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties. Clinical trials are underway to evaluate its efficacy in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 3-(2-Hydroxyphenoxy)butan-2-one can be synthesized from 3-chloro-2-butanone and catechol . The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of 3-(2-Hydroxyphenoxy)butan-2-one may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions: 3-(2-Hydroxyphenoxy)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(2-Hydroxyphenoxy)butan-2-one can be oxidized to form 3-(2-oxophenoxy)butan-2-one.
Reduction: Reduction can yield 3-(2-Hydroxyphenoxy)butan-2-ol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
作用机制
The mechanism by which 3-(2-Hydroxyphenoxy)butan-2-one exerts its effects involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells.
相似化合物的比较
- 3-(2-Hydroxyphenoxy)propan-2-one
- 3-(2-Hydroxyphenoxy)butan-2-ol
- 3-(2-Hydroxyphenoxy)butan-2-amine
Comparison: 3-(2-Hydroxyphenoxy)butan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it has a higher melting point and different solubility properties, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
3-(2-hydroxyphenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8(2)13-10-6-4-3-5-9(10)12/h3-6,8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWPGYYOUHWHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394478 | |
| Record name | 3-(2-hydroxyphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91061-42-6 | |
| Record name | 3-(2-hydroxyphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


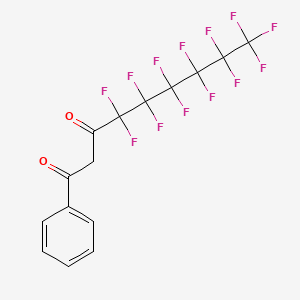
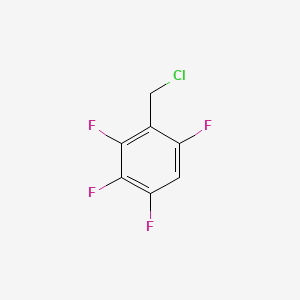
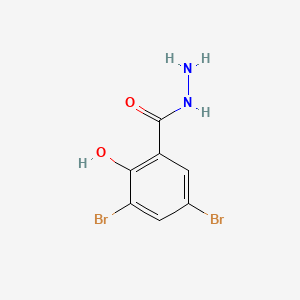
amino]-N-hydroxypropanimidamide](/img/structure/B1608823.png)
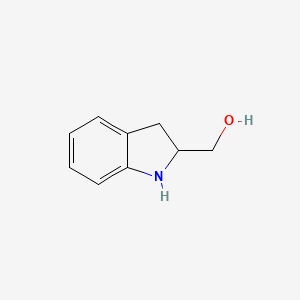
![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)
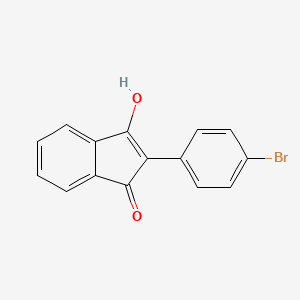
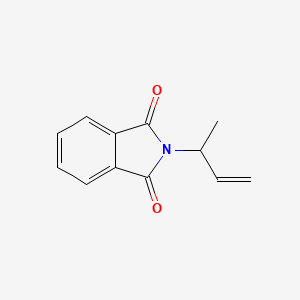
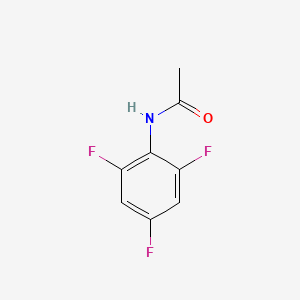
![3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid](/img/structure/B1608833.png)
![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)
![Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1608836.png)
